N-(3-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development .
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the interaction of 4-amino-5-(2-alkoxyphenyl)-4H-1,2,4-triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction leads to the formation of the desired triazolothiadiazine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Common reagents used in these reactions include potassium hydroxide, hydrazine hydrate, and various electrophiles like phenacyl bromides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . It can also induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different fusion pattern of the triazole and thiadiazine rings, leading to variations in their pharmacological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These derivatives also exhibit diverse biological activities but may have different enzyme inhibitory profiles compared to the compound .
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds share some similarities in their biological activities but differ in their structural features and specific applications.
The uniqueness of N-(3-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the resulting pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O2S/c1-31-19-14-8-13-18(15-19)25-23(30)21-20(16-9-4-2-5-10-16)28-29-22(26-27-24(29)32-21)17-11-6-3-7-12-17/h2-15,20-21,28H,1H3,(H,25,30) |
InChI Key |
GWHJHCBGADFOKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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